(3S)-1-(Pyridin-2-yl)pyrrolidin-3-amine
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Overview
Description
(3S)-1-(Pyridin-2-yl)pyrrolidin-3-amine is a chiral amine compound featuring a pyridine ring attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-(Pyridin-2-yl)pyrrolidin-3-amine typically involves the following steps:
Starting Material: The synthesis begins with commercially available pyridine-2-carboxaldehyde.
Formation of Pyrrolidine Ring: The pyridine-2-carboxaldehyde undergoes a condensation reaction with an appropriate amine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired pyrrolidine ring structure.
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques, such as chromatography or crystallization, to isolate the (3S)-enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Condensation: Utilizing large reactors for the condensation step to ensure high yield.
Efficient Reduction: Employing continuous flow reactors for the reduction step to enhance efficiency and safety.
Automated Chiral Resolution: Implementing automated systems for chiral resolution to achieve high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(3S)-1-(Pyridin-2-yl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Further reduction can be achieved using strong reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or halides in the presence of a base.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of fully reduced pyrrolidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(3S)-1-(Pyridin-2-yl)pyrrolidin-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3S)-1-(Pyridin-2-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence biochemical pathways related to neurotransmission or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(3R)-1-(Pyridin-2-yl)pyrrolidin-3-amine: The enantiomer of the compound with different stereochemistry.
1-(Pyridin-2-yl)pyrrolidin-2-amine: A structural isomer with the amine group at a different position.
1-(Pyridin-3-yl)pyrrolidin-3-amine: A positional isomer with the pyridine ring attached at a different position.
Uniqueness
(3S)-1-(Pyridin-2-yl)pyrrolidin-3-amine is unique due to its specific stereochemistry, which can result in distinct biological activity and selectivity compared to its isomers and enantiomers.
Properties
IUPAC Name |
(3S)-1-pyridin-2-ylpyrrolidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c10-8-4-6-12(7-8)9-3-1-2-5-11-9/h1-3,5,8H,4,6-7,10H2/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDHXHKTNGOFPW-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1N)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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